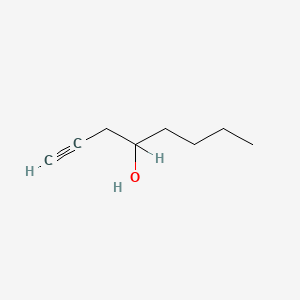![molecular formula C13H10IN3O2S B8784064 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)-](/img/structure/B8784064.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is further functionalized with an iodine atom at the 3-position, a phenylsulfonyl group at the 1-position, and an amine group at the 5-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and sulfonyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA function.
Comparison with Similar Compounds
Similar Compounds
3-iodo-1-(phenylsulfonyl)indole: A similar compound with an indole core instead of a pyrrolopyridine core.
5-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)- is unique due to its specific substitution pattern and the presence of both iodine and phenylsulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H10IN3O2S |
|---|---|
Molecular Weight |
399.21 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C13H10IN3O2S/c14-12-8-17(13-11(12)6-9(15)7-16-13)20(18,19)10-4-2-1-3-5-10/h1-8H,15H2 |
InChI Key |
NBHIMFHNKRQVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)N)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Cyclopentyl-3-(2,6-difluoro-3,5-dimethoxyphenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8784069.png)



